

An In-depth Technical Guide to Thiophanatemethyl

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Compound of Interest		
Compound Name:	CBR-6672	
Cat. No.:	B12407689	Get Quote

Disclaimer: Initial searches for "CBR-6672" did not yield a known chemical compound. The inquiry consistently resolved to "OHP 6672," a commercial fungicide product. The active ingredient in OHP 6672 is Thiophanate-methyl. Therefore, this technical guide will focus on the chemical structure, properties, and biological activity of Thiophanate-methyl.

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. It is widely utilized in agriculture to control a variety of fungal diseases affecting fruits, vegetables, and ornamental plants. Its systemic action allows it to be absorbed by the plant and translocated within its tissues, providing both preventative and curative protection against fungal pathogens.

Chemical Structure and Identification

Thiophanate-methyl is characterized by a central benzene ring with two substituted thiourea functional groups.

IUPAC Name: Dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate)[1]

CAS Number: 23564-05-8[2][3]

Chemical Formula: C12H14N4O4S2[2]

Molecular Weight: 342.39 g/mol [2]



Synonyms: Cercobin Methyl, Topsin M, Mildothane, Enovit-methyl[3]

Physicochemical Properties

A summary of the key physical and chemical properties of Thiophanate-methyl is presented in the table below.

Property	Value	References
Appearance	Colorless crystals or a light brown powder.	[4]
Melting Point	172 °C (decomposes)	[5]
Solubility in Water	<0.1 g/100 mL at 20 °C	
Solubility in Organic Solvents	Soluble in acetone, methanol, chloroform, and acetonitrile.	[6]
Vapor Pressure	<1.3 x 10 ⁻⁵ Pa at 25 °C	
Stability	Stable in acidic and neutral solutions; unstable in alkaline conditions.	[7]

Mechanism of Action and Signaling Pathway

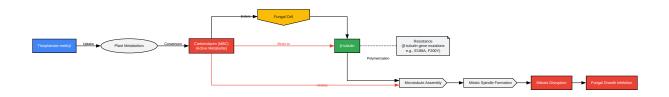
Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant, it is converted to its active metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[8] Carbendazim is the molecule responsible for the fungicidal activity.

The primary mode of action of carbendazim is the disruption of mitosis in fungal cells.[7][9] It specifically binds to the β -tubulin protein, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, ultimately leading to the cessation of fungal growth and proliferation.[7][9]

Fungal resistance to Thiophanate-methyl is a significant concern and has been linked to specific point mutations in the β-tubulin gene. These mutations alter the binding site of



carbendazim on the β -tubulin protein, reducing its inhibitory effect. Common mutations associated with resistance include E198A, E198K, and F200Y.[10]



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Mechanism of action of Thiophanate-methyl.

Experimental Protocols Fungicide Efficacy Testing (In Vivo)

This protocol outlines a general procedure for evaluating the efficacy of Thiophanate-methyl against a specific fungal pathogen on a host plant.

- Pathogen Culture: The target fungal pathogen is cultured on a suitable medium, such as potato dextrose agar (PDA), to produce a spore suspension.
- Plant Propagation: Healthy host plants are grown under controlled greenhouse conditions to a susceptible growth stage.
- Fungicide Application: A stock solution of Thiophanate-methyl is prepared and diluted to the desired concentrations. The fungicide is applied to the plants as a foliar spray or soil drench. [6] Control plants are treated with a blank solution (without the fungicide).

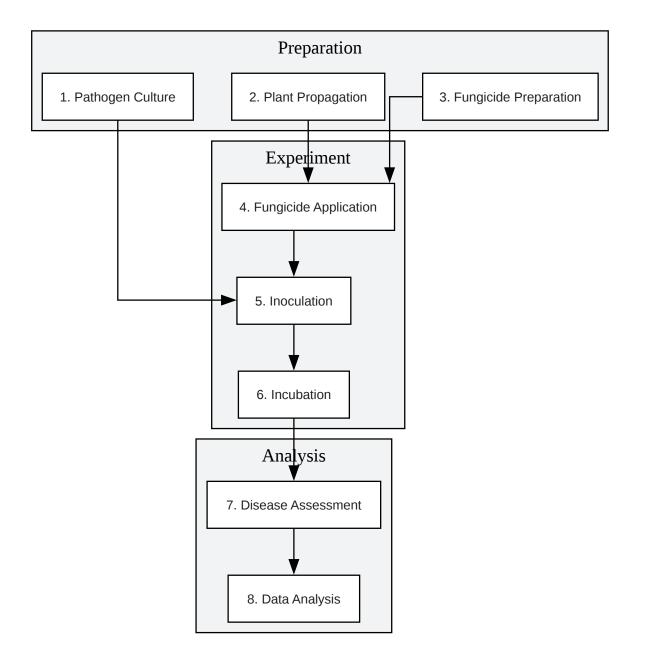






- Inoculation: After the fungicide application has dried, plants are inoculated with the fungal spore suspension.
- Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.
- Disease Assessment: Disease severity is evaluated at regular intervals by visually scoring the percentage of infected tissue or by counting the number of lesions.[11]
- Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.





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Workflow for in vivo fungicide efficacy testing.

Analysis of Thiophanate-methyl and its Conversion to Carbendazim

This protocol describes a method for the extraction and analysis of Thiophanate-methyl and carbendazim residues in plant material using High-Performance Liquid Chromatography (HPLC).



- Sample Preparation: A representative sample of the plant material is homogenized.
- Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of acetone, dichloromethane, and petroleum ether.[1]
- Clean-up: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., diol-bonded silica) to remove interfering substances.[1]
- Analysis: The cleaned-up extract is analyzed by HPLC with UV or fluorescence detection.[1]
 Thiophanate-methyl and carbendazim are identified and quantified by comparing their retention times and peak areas to those of known standards.

In Vitro Antifungal Activity Assay

This protocol details a method to determine the direct inhibitory effect of Thiophanate-methyl on fungal growth in a laboratory setting.

- Media Preparation: A suitable fungal growth medium, such as PDA, is prepared and autoclaved.
- Fungicide Incorporation: While the medium is still molten, a stock solution of Thiophanatemethyl is added to achieve a series of desired final concentrations. The medium is then poured into petri dishes.
- Inoculation: A small plug of an actively growing fungal culture is placed in the center of each petri dish.
- Incubation: The plates are incubated at an optimal temperature for fungal growth.
- Growth Measurement: The diameter of the fungal colony is measured at regular intervals.
- Data Analysis: The percentage of growth inhibition is calculated for each concentration by comparing the colony diameter to that of a control plate containing no fungicide. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined.[12]

Detection of Fungicide Resistance



This protocol describes a molecular method for detecting point mutations in the β -tubulin gene associated with Thiophanate-methyl resistance.

- Fungal DNA Extraction: DNA is extracted from the fungal isolate of interest.[8]
- PCR Amplification: The region of the β-tubulin gene known to harbor resistance mutations is amplified using specific primers and Polymerase Chain Reaction (PCR).
- DNA Sequencing: The amplified PCR product is sequenced to determine the exact nucleotide sequence.
- Sequence Analysis: The obtained sequence is compared to the wild-type β-tubulin sequence to identify any point mutations (e.g., at codons 198 or 200) that are known to confer resistance.[13] Alternatively, methods like PCR-RFLP or loop-mediated isothermal amplification (LAMP) can be used for more rapid detection of known mutations.[8]

Conclusion

Thiophanate-methyl remains an important tool in the management of fungal diseases in agriculture. A thorough understanding of its chemical properties, mode of action, and the potential for resistance development is crucial for its effective and sustainable use. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the efficacy and characteristics of this widely used fungicide.

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